molecular formula C7H3Cl2F2NO3 B1530035 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene CAS No. 1803714-82-0

1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene

Cat. No.: B1530035
CAS No.: 1803714-82-0
M. Wt: 258 g/mol
InChI Key: FYMMUVUVYJQVRR-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene is a high-value halogenated nitrobenzene derivative engineered to serve as a versatile synthetic intermediate in advanced chemical research and development. Its molecular structure incorporates multiple electron-withdrawing groups, making it an exceptionally reactive and tunable scaffold for constructing complex molecules. The strategic placement of substituents on the benzene ring promotes high regioselectivity in subsequent chemical transformations, which is a critical requirement in the synthesis of sophisticated target compounds. This compound's primary research value lies in its application for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom, especially at the position ortho to the powerful nitro group, is highly activated toward displacement by a variety of nucleophiles, including amines, alkoxides, and thiols . This reactivity allows researchers to efficiently introduce diverse functional groups, creating libraries of substituted aniline and phenol derivatives for screening and optimization. Furthermore, the nitro group itself can be selectively reduced to a corresponding aniline, a fundamental moiety in medicinal chemistry and material science . The inclusion of the difluoromethoxy group at the ortho position to the nitro group enhances the compound's lipophilicity and metabolic stability, properties that are highly sought after in the design of active pharmaceutical ingredients (APIs) and agrochemicals . As a key building block, 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene is particularly relevant in the development of novel therapeutics and crop protection agents. Its structural features make it a promising intermediate for projects aimed at creating receptor ligands, enzyme inhibitors, and other biologically active molecules. The compound is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Researchers should consult relevant safety data sheets and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1,4-dichloro-2-(difluoromethoxy)-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-3-2-6(15-7(10)11)4(9)1-5(3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMMUVUVYJQVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2,5-Dichloronitrobenzene Intermediate

The key intermediate, 2,5-dichloronitrobenzene , is synthesized by nitration of 1,4-dichlorobenzene or related dichlorobenzenes under controlled acidic conditions.

Method Highlights:

  • Reactants: p-Dichlorobenzene, nitric acid, sulfuric acid.
  • Catalysts: Phase transfer catalysts have been used to optimize yield and selectivity.
  • Conditions: The nitration is carried out by mixing nitric acid and sulfuric acid with p-dichlorobenzene and the catalyst, producing a light yellow liquid containing 2,5-dichloronitrobenzene.
  • Workup: The reaction mixture is washed with sodium hydroxide solution to neutralize acids, followed by water washing to pH neutrality, then cooled to crystallize the product.

Yield and Purity:

  • The process yields 2,5-dichloronitrobenzene with high purity after crystallization.
  • Optimized methods report high yield and purity due to phase transfer catalysis enhancing reaction efficiency.

Introduction of Difluoromethoxy Group

The difluoromethoxy group (-OCHF2) is introduced typically by nucleophilic substitution on a suitable precursor, such as a chloromethyl or phenolic intermediate.

Typical Procedure:

  • Starting from 1,4-dichloro-2-(chloromethyl)-5-nitrobenzene or 2,5-dichlorophenol derivatives.
  • Reaction with difluoromethylating agents or difluoromethoxy sources in the presence of bases or catalysts.
  • Solvents like N,N-dimethylformamide (DMF) are used to dissolve reactants.
  • Reaction temperatures are maintained around 60°C for several hours to ensure complete substitution.

Example from Related Compound Synthesis:

  • A similar method involves reacting 2,5-dichlorophenol with sodium carbonate and diethyl sulfate in DMF at 60°C to form 1,4-dichloro-2-ethoxybenzene, which can be adapted for difluoromethoxy substitution by replacing ethoxy sources with difluoromethoxy reagents.

Detailed Experimental Conditions and Yields

Step Reactants & Conditions Solvent Temperature Time Yield (%) Notes
Nitration of p-dichlorobenzene p-Dichlorobenzene, HNO3, H2SO4, phase transfer catalyst None (acidic medium) Ambient to 35°C 2-3 hours ~85-90 Produces 2,5-dichloronitrobenzene with high regioselectivity
Chloromethylation (related intermediate) 1,4-dichloro-2-ethoxybenzene, paraformaldehyde, HCl Acetic acid Reflux (~100°C) 3 hours 85-96 Produces 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, adaptable for nitro derivatives
Difluoromethoxy substitution 2,5-dichlorophenol, sodium carbonate, difluoromethylating agent DMF 60°C 3 hours Not explicitly reported, expected high Reaction under nitrogen atmosphere to prevent oxidation

Analytical Characterization

  • NMR Spectroscopy: The intermediates and final products are characterized by ^1H NMR, showing characteristic aromatic proton signals and substituent resonances.
  • Purity: Achieved through washing, drying over anhydrous sodium sulfate, and recrystallization.
  • Yield Optimization: Controlled addition rates, temperature regulation, and use of phase transfer catalysts improve yield and selectivity.

Research Findings and Notes

  • The use of phase transfer catalysts in nitration significantly improves the yield and purity of 2,5-dichloronitrobenzene, which is crucial for the subsequent introduction of the difluoromethoxy group.
  • Chloromethylation under acidic reflux conditions provides a high-yield precursor for further functionalization.
  • The substitution of difluoromethoxy groups requires careful control of reaction atmosphere (nitrogen protection) to avoid side reactions.
  • No direct commercial synthesis details for 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene were found in open literature, but the above methods are consistent with known aromatic substitution and fluorination chemistry.

Summary Table of Preparation Methods

Preparation Stage Key Reactants Reaction Type Conditions Yield References
Nitration p-Dichlorobenzene + HNO3 + H2SO4 + catalyst Electrophilic aromatic substitution 30-35°C, 2h 85-90%
Chloromethylation 1,4-Dichloro-2-ethoxybenzene + paraformaldehyde + HCl Chloromethylation Reflux, 3h 85-96%
Difluoromethoxy substitution 2,5-Dichlorophenol + difluoromethylating agent + Na2CO3 Nucleophilic substitution 60°C, 3h, N2 atmosphere High (not quantified)

The preparation of 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene involves a multi-step synthetic route starting from chlorinated benzene derivatives, proceeding through nitration to form 2,5-dichloronitrobenzene, followed by introduction of the difluoromethoxy group via nucleophilic substitution. The methods rely on controlled acidic nitration, chloromethylation, and fluorination chemistry, with yields typically exceeding 85% for intermediates. Phase transfer catalysis and nitrogen atmosphere protection are critical factors enhancing yield and product stability.

This synthesis strategy is supported by patent literature and chemical synthesis reports, ensuring professional and authoritative coverage of the preparation methods.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro), the compound is reactive towards electrophiles.

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly employed.

Major Products

    Electrophilic Aromatic Substitution: Products include further substituted aromatic compounds.

    Nucleophilic Substitution: Products include derivatives with different substituents replacing the chlorine atoms.

    Reduction: The major product is the corresponding amino derivative.

Scientific Research Applications

Applications in Drug Design

2.1 Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules is known to enhance pharmacological properties. 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene serves as a crucial intermediate in the development of fluorinated pharmaceuticals. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them valuable in drug design .

Case Study: Fluoroanisoles

A study highlighted the role of fluorine in drug design using fluoroanisoles as a case study. These compounds demonstrated distinct conformational preferences that could influence their biological activity. The insights gained from such studies can be applied to optimize the design of drugs incorporating 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene .

Agricultural Applications

3.1 Pesticide Development

1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene is utilized as an intermediate in the synthesis of various pesticides. Its chemical properties allow for the development of effective agrochemicals that can enhance crop protection against pests and diseases.

3.2 UV Absorbents and Dyes

The compound is also employed in the production of UV absorbents and dyes used in textiles and coatings. Its ability to absorb ultraviolet light makes it suitable for applications requiring protection from UV radiation .

Environmental and Safety Considerations

While 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene has beneficial applications, it is essential to consider its potential toxicity and environmental impact. Studies indicate that similar nitroaromatic compounds may pose carcinogenic risks, necessitating careful handling and regulatory compliance during manufacturing and application .

Table 1: Comparison of Applications

Application AreaSpecific UseBenefits
Medicinal ChemistryIntermediate for fluorinated drugsEnhanced metabolic stability
AgricultureSynthesis of pesticidesEffective pest control
Textile IndustryProduction of UV absorbents and dyesProtection against UV radiation

Table 2: Synthesis Methods Overview

MethodDescriptionYield (%)Environmental Impact
Water-phase synthesisReaction under alkaline conditions84.6Low solvent discharge
Traditional organic synthesisStandard laboratory methodsVariableHigher solvent use

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group, for example, can participate in redox reactions, while the difluoromethoxy group can influence the compound’s lipophilicity and membrane permeability. The chlorine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Structural and Molecular Formula Comparison

Compound Name Molecular Formula Substituents (Positions) CAS Number Key Feature
1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene C₇H₃Cl₂F₂NO₃ Cl (1,4), OCF₂ (2), NO₂ (5) CID 118835981 Difluoromethoxy group
1,4-Dichloro-2-fluoro-5-nitrobenzene C₆H₂Cl₂FNO₂ Cl (1,4), F (2), NO₂ (5) - Fluoro substituent
1,3-Dichloro-2-methyl-5-nitrobenzene C₇H₅Cl₂NO₂ Cl (1,3), CH₃ (2), NO₂ (5) 7149-69-1 Methyl group
1,5-Dichloro-3-methyl-2-nitrobenzene C₇H₅Cl₂NO₂ Cl (1,5), CH₃ (3), NO₂ (2) 118665-00-2 Altered substitution pattern

Key Observations :

  • The target compound’s difluoromethoxy group introduces steric bulk and enhanced electron-withdrawing effects compared to fluoro or methyl substituents.
  • Positional isomerism in 1,5-Dichloro-3-methyl-2-nitrobenzene shifts the nitro group to position 2, altering electronic distribution.

Physical Properties

  • Melting Points: 1,3-Dichloro-2-methyl-5-nitrobenzene: 63–64°C .
  • Solubility and Stability :
    • The difluoromethoxy group in the target compound likely increases lipophilicity compared to methyl or fluoro analogs, enhancing solubility in organic solvents .
    • Nitroaromatics like these are generally sensitive to reduction (e.g., SnCl₂-mediated reactions, as in ), but stability varies with substituents.

Reactivity and Electronic Effects

  • Electrophilic Substitution: The nitro group directs further substitutions to the meta position. Methyl groups (electron-donating) in 1,3-Dichloro-2-methyl-5-nitrobenzene may slightly activate adjacent positions for reactions.
  • Reduction Potential: Nitro groups in all compounds can be reduced to amines (e.g., using SnCl₂, as in ), but steric hindrance from OCF₂ in the target compound might necessitate longer reaction times.

Biological Activity

1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene is a halogenated aromatic compound that has garnered attention due to its biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article reviews the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and potential genotoxic effects based on diverse research findings.

1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene is characterized by the following chemical structure:

  • Molecular Formula : C6_6H3_3Cl2_2F2_2NO3_3
  • CAS Number : 89-61-2
  • Molecular Weight : 208.00 g/mol

Acute and Chronic Toxicity

Studies have shown that 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene exhibits significant acute toxicity in aquatic organisms. For example:

OrganismEndpointValue (mg/L)
Oryzias latipes (Fish)LC50 (72hr)7.0
Daphnia magna (Aquatic Invertebrate)EC50 (24hr)8.0
Selenastrum capricornutum (Algae)EC50 (72hr)5.0

Chronic toxicity data also indicate adverse effects on reproduction and development in aquatic organisms, with a NOEC (No Observed Effect Concentration) of 1.0 mg/L for Daphnia magna after 21 days of exposure .

Genotoxicity

Genotoxic potential has been evaluated through various assays. The compound showed positive results in the Ames test, indicating mutagenic effects under certain conditions. In vitro studies have revealed chromosomal aberrations in mammalian cells, suggesting a risk of genotoxicity .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of halogenated compounds similar to 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene. While specific data on this compound is limited, related compounds have demonstrated significant efficacy against both gram-positive bacteria and mycobacterial strains.

For instance, derivatives of dichlorocinnamic acid exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting that halogenation may enhance antibacterial properties .

Environmental Impact Case Study

A study assessing the environmental impact of 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene highlighted its classification as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Long-term exposure in rodent studies resulted in liver and kidney tumors, emphasizing the need for careful handling and regulation of this compound .

Human Health Risk Assessment

Risk assessments indicate low health risks for humans under typical exposure scenarios. The estimated daily intake through drinking water is significantly below harmful levels, suggesting that while the compound poses environmental risks, direct human health risks may be manageable with proper safety measures .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

  • Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) at the 1- and 4-positions, with excess reagent to ensure di-substitution .
  • Difluoromethoxylation : Substitute the 2-position hydroxyl group with difluoromethoxy via nucleophilic displacement using NaOCHF₂ or CF₂O-based reagents in polar aprotic solvents (e.g., DMF) at 60–80°C .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, solvent polarity, and temperature to minimize byproducts (e.g., tri-substituted derivatives).

Q. Which analytical techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) and ¹⁹F NMR (δ -120 to -140 ppm for CF₂O group) confirm substitution patterns .
  • IR Spectroscopy : Peaks at ~1530 cm⁻¹ (NO₂ asymmetric stretch) and ~1100 cm⁻¹ (C-F stretch) validate functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
    • Supplementary Methods : Mass spectrometry (EI-MS) for molecular ion confirmation (m/z ≈ 268) and elemental analysis for empirical formula validation .

Advanced Research Questions

Q. How can computational chemistry resolve contradictory data in reaction mechanisms (e.g., nitro group reduction vs. retention)?

  • Approach : Use density functional theory (DFT) to model transition states and intermediate stability. For example:

  • Nitro Reduction : Compare activation energies for catalytic hydrogenation (Pd/C, H₂) vs. chemical reduction (SnCl₂/HCl). DFT predicts intermediates like hydroxylamines or amines, guiding experimental validation .
  • Contradiction Resolution : If experimental yields conflict with predicted pathways, re-evaluate solvent effects (e.g., protic vs. aprotic) or steric hindrance from the difluoromethoxy group .

Q. What strategies mitigate impurities during substitution reactions (e.g., competing nucleophilic attacks)?

  • Methodology :

  • Selective Solvents : Use DMF or DMSO to stabilize transition states for difluoromethoxylation while suppressing side reactions (e.g., hydrolysis) .
  • Catalyst Screening : Test Pd or Cu catalysts to enhance regioselectivity. For example, Pd(OAc)₂ may reduce halogen displacement at unintended positions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the target compound from mono-/tri-substituted byproducts .

Q. How do steric and electronic effects influence the reactivity of the difluoromethoxy group in cross-coupling reactions?

  • Steric Effects : The bulky CF₂O group hinders ortho-substitution, favoring para-directing reactions in electrophilic aromatic substitutions.
  • Electronic Effects : The electron-withdrawing nature of CF₂O deactivates the ring, requiring strong electrophiles (e.g., NO₂⁺) for further functionalization.
  • Experimental Validation : Compare reaction rates with/without CF₂O using kinetic studies (e.g., UV-Vis monitoring) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene
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1,4-Dichloro-2-difluoromethoxy-5-nitrobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.